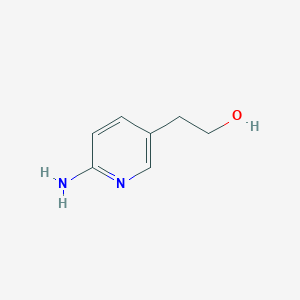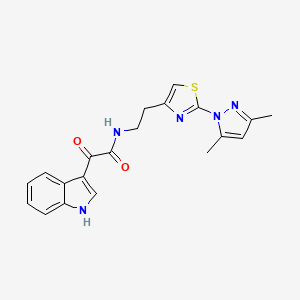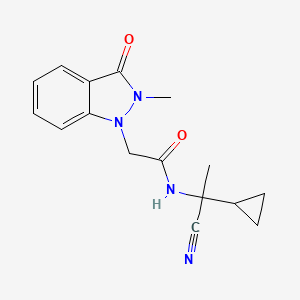![molecular formula C23H21FN4O B2719254 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide CAS No. 1206990-03-5](/img/structure/B2719254.png)
3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is also known as ABT-639 and belongs to the class of sulfonylurea receptor modulators.
Mechanism of Action
The mechanism of action of 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide involves the modulation of SUR1, which is a subunit of ATP-sensitive potassium channels (KATP). ABT-639 binds to SUR1 and inhibits the activity of KATP channels, leading to the inhibition of neuronal excitability and pain perception.
Biochemical and Physiological Effects:
Studies have shown that ABT-639 has significant effects on neuronal excitability and pain perception. It has been found to reduce the frequency and amplitude of action potentials in sensory neurons and inhibit the release of neurotransmitters. In addition, ABT-639 has been shown to reduce pain perception in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide in lab experiments include its high potency, specificity, and selectivity for SUR1. However, the limitations of using ABT-639 include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide. These include:
1. Further investigation of the molecular mechanism of ABT-639 and its effects on neuronal excitability and pain perception.
2. Development of new derivatives of ABT-639 with improved pharmacokinetic properties and reduced toxicity.
3. Investigation of the potential applications of ABT-639 in the treatment of other neurological disorders, such as epilepsy and migraine.
4. Exploration of the therapeutic potential of ABT-639 in the treatment of diabetes and other metabolic disorders.
5. Investigation of the role of ABT-639 in the regulation of insulin secretion and glucose metabolism.
Conclusion:
In conclusion, 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide is a promising chemical compound with potential applications in various fields, including neuroscience, pain management, and diabetes. The scientific research on ABT-639 has provided valuable insights into its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research. Further investigation of this compound may lead to the development of new therapies for the treatment of neurological and metabolic disorders.
Synthesis Methods
The synthesis of 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide involves a multi-step process, which includes the reaction of 5-bromo-1-acetylindoline with sodium hydride and propyl bromide to form the propyl derivative. This derivative is then reacted with sulfonyl chloride to obtain the final product.
Scientific Research Applications
The scientific research on 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide has focused on its potential applications in various fields, including neuroscience, pain management, and diabetes. Studies have shown that ABT-639 has a high affinity for sulfonylurea receptor 1 (SUR1) and can modulate its activity, leading to the inhibition of neuronal excitability and pain perception.
properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O/c1-15-6-7-18(12-20(15)24)27-23(29)16-8-10-28(11-9-16)22-17(13-25)14-26-21-5-3-2-4-19(21)22/h2-7,12,14,16H,8-11H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRTVJOOUHAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanoquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-chlorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719173.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2719178.png)

![N-Butan-2-yl-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2719180.png)

![N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2719182.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2719184.png)
![(E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2719185.png)

![1'-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2719189.png)
![methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2719192.png)
![N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2719194.png)